12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the dioxaphosphocine family, which is characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The compound’s molecular formula is C37H27O4P, and it has a molecular weight of 566.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno Ring: The initial step involves the formation of the indeno ring system through a cyclization reaction.
Introduction of the Phosphorus Atom: The phosphorus atom is introduced into the ring system via a phosphorylation reaction using a suitable phosphorus reagent.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.
Aromatic Substitution: The naphthalen-1-ylphenyl groups are introduced through aromatic substitution reactions, typically using halogenated precursors and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(11AR)-12-hydroxy-3,8-dimethyl-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: A chiral phosphoric acid catalyst used in enantioselective transformations.
Uniqueness
12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential therapeutic properties make it a valuable compound in various research fields.
Properties
Molecular Formula |
C49H35O4P |
---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C49H35O4P/c50-54(51)52-47-43(35-19-15-33(16-20-35)41-13-5-9-31-7-1-3-11-39(31)41)25-23-37-27-29-49(45(37)47)30-28-38-24-26-44(48(53-54)46(38)49)36-21-17-34(18-22-36)42-14-6-10-32-8-2-4-12-40(32)42/h1-26H,27-30H2,(H,50,51) |
InChI Key |
DFXVMTUDMYOOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)OP(=O)(OC8=C(C=CC1=C38)C9=CC=C(C=C9)C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.